3-[2-(Methoxymethyl)oxiran-2-yl]oxane
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Overview
Description
3-[2-(Methoxymethyl)oxiran-2-yl]oxane is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to an oxane ring, with a methoxymethyl group as a substituent. Oxiranes are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxymethyl)oxiran-2-yl]oxane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of an allylic alcohol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of catalysts, such as titanium-based catalysts, can also improve the yield and selectivity of the epoxidation reaction.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methoxymethyl)oxiran-2-yl]oxane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the oxirane ring, yielding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Substituted oxanes with various functional groups.
Scientific Research Applications
3-[2-(Methoxymethyl)oxiran-2-yl]oxane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[2-(Methoxymethyl)oxiran-2-yl]oxane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide
- (3-Methyloxiran-2-yl)methanol
Uniqueness
3-[2-(Methoxymethyl)oxiran-2-yl]oxane is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This substituent can also affect the compound’s solubility and stability, making it distinct from other oxiranes and oxanes.
Properties
IUPAC Name |
3-[2-(methoxymethyl)oxiran-2-yl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-10-6-9(7-12-9)8-3-2-4-11-5-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBOVGXIENECMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CO1)C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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